molecular formula C5H8Cl2N2 B2462105 4-Chloro-3,5-dimethyl-1H-pyrazole hydrochloride CAS No. 2171496-59-4

4-Chloro-3,5-dimethyl-1H-pyrazole hydrochloride

Cat. No.: B2462105
CAS No.: 2171496-59-4
M. Wt: 167.03
InChI Key: DLCDSQYYMOLAMJ-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethyl-1H-pyrazole hydrochloride: is a chemical compound with the molecular formula C5H7ClN2 . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dimethyl-1H-pyrazole hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with chlorinating agents. One common method is the chlorination of 3,5-dimethylpyrazole using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows:

3,5-Dimethylpyrazole+SOCl24-Chloro-3,5-dimethyl-1H-pyrazole+HCl+SO2\text{3,5-Dimethylpyrazole} + \text{SOCl}_2 \rightarrow \text{4-Chloro-3,5-dimethyl-1H-pyrazole} + \text{HCl} + \text{SO}_2 3,5-Dimethylpyrazole+SOCl2​→4-Chloro-3,5-dimethyl-1H-pyrazole+HCl+SO2​

Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dimethyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of 3,5-dimethylpyrazole.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Reactions: Formation of 4-substituted-3,5-dimethylpyrazoles.

    Oxidation Reactions: Formation of pyrazole N-oxides.

    Reduction Reactions: Formation of 3,5-dimethylpyrazole.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethyl-1H-pyrazole hydrochloride is primarily related to its ability to interact with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3,5-dimethyl-1H-pyrazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the chlorine atom enhances its utility in various substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-3,5-dimethyl-1H-pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2.ClH/c1-3-5(6)4(2)8-7-3;/h1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCDSQYYMOLAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171496-59-4
Record name 4-chloro-3,5-dimethyl-1H-pyrazole hydrochloride
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